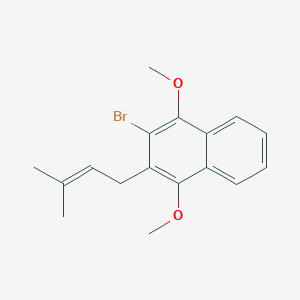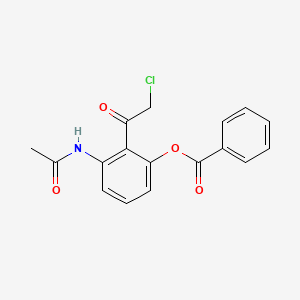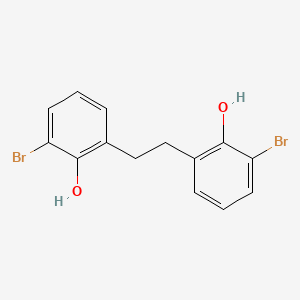![molecular formula C26H44N6O2 B12596462 3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} CAS No. 648441-20-7](/img/structure/B12596462.png)
3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dodecane backbone with two 1,2,4-oxadiazole rings, each substituted with a pyrrolidin-1-ylmethyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole rings. These rings are often synthesized through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions. The pyrrolidin-1-ylmethyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: Another dodecane-based compound with different functional groups.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Similar backbone but with benzimidazolium groups instead of oxadiazole rings.
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} is unique due to the presence of both pyrrolidin-1-ylmethyl and oxadiazole groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application development.
Eigenschaften
CAS-Nummer |
648441-20-7 |
|---|---|
Molekularformel |
C26H44N6O2 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
5-(pyrrolidin-1-ylmethyl)-3-[12-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H44N6O2/c1(3-5-7-9-15-23-27-25(33-29-23)21-31-17-11-12-18-31)2-4-6-8-10-16-24-28-26(34-30-24)22-32-19-13-14-20-32/h1-22H2 |
InChI-Schlüssel |
DCDMCEPZWNLEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)CN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)

![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)


![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


